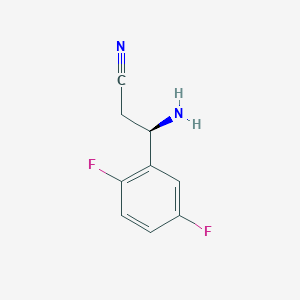

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile

Description

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile is a chiral nitrile-containing compound characterized by a stereogenic center at the 3rd carbon, an amino group, and a 2,5-difluorophenyl substituent. Its structure combines a propanenitrile backbone with fluorine atoms at the 2- and 5-positions of the phenyl ring, which are critical for modulating electronic and steric properties. The (3R)-configuration is essential for its biological activity, as stereochemistry often influences binding affinity and selectivity in medicinal chemistry applications. This compound is of interest in drug discovery, particularly as a precursor or intermediate in synthesizing kinase inhibitors targeting diseases such as cancer .

Properties

Molecular Formula |

C9H8F2N2 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

BQUCRYIJJCZOLZ-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@@H](CC#N)N)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2,5-difluorophenyl)-2-methyl-3-oxypropionitrile (Intermediate)

- Starting from 3-(2,5-difluorophenyl)-2-methyl-3-oxypropionitrile, the compound is treated with a phosphide reagent generated in situ from triphenylmethylphosphonium bromide and sodium hydride in tetrahydrofuran (THF).

- The reaction proceeds at room temperature with stirring for about 1 hour, leading to the formation of 3-(2,5-difluorophenyl)-2-methyl-3-butene nitrile with a high yield of approximately 93%.

- Workup involves quenching with water, filtration, ethyl acetate extraction, drying, and concentration to isolate the product.

Epoxidation to 2-(2-(2,5-difluorophenyl)epoxy-2-base)propionitrile

- The 3-(2,5-difluorophenyl)-2-methyl-3-butene nitrile undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.

- The reaction is monitored until completion, followed by treatment with sodium sulfite aqueous solution to remove excess oxidant.

- The product is isolated by dichloromethane extraction and recrystallization from THF, yielding the epoxide intermediate at about 79%.

Ring-opening with 1,2,4-Triazole to Obtain Racemic Hydroxy Nitrile

Chiral Resolution to Obtain (2S,3R)-Enantiomer

- The racemic hydroxy nitrile is dissolved in acetone, and a methanol solution of (1R)-camphorsulfonic acid is added slowly to induce salt formation.

- The mixture is cooled slowly to room temperature and left undisturbed overnight to crystallize the diastereomeric salt.

- The solid is filtered, washed with acetone, and then neutralized with inorganic base in a biphasic system.

- After extraction and drying, recrystallization yields the optically pure (2S,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazole-1-yl)butyronitrile with a yield of approximately 34%.

Summary Table of Key Steps and Yields

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(2,5-difluorophenyl)-2-methyl-3-butene nitrile | Triphenylmethylphosphonium bromide, NaH, THF, RT | 93 | Wittig-type reaction |

| 2 | 2-(2-(2,5-difluorophenyl)epoxy-2-base)propionitrile | m-CPBA, DCM, RT | 79 | Epoxidation |

| 3 | Racemic 3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazole-1-yl)butyronitrile | 1,2,4-triazole, NaH, DMF, 50°C, overnight | - | Nucleophilic ring-opening |

| 4 | (2S,3R)-3-hydroxy intermediate (chiral resolution) | (1R)-Camphorsulfonic acid, acetone/methanol, cooling | 34 | Diastereomeric salt crystallization |

Research Findings and Considerations

- The use of (1R)-camphorsulfonic acid for chiral resolution is a well-established method for separating enantiomers of amino alcohol derivatives, providing a practical route to obtain the desired (3R)-enantiomer with high optical purity.

- The difluorophenyl substitution at the 2,5-positions influences the electronic properties and steric environment, which can impact the reactivity of intermediates and the efficiency of epoxidation and ring-opening steps.

- The synthetic route emphasizes mild reaction conditions (room temperature to 50°C) and standard organic solvents (THF, dichloromethane, DMF, acetone), making it amenable to scale-up.

- The overall yield of the chiral intermediate after resolution is moderate (around 34%), indicating room for optimization, possibly via asymmetric synthesis or enzymatic resolution methods.

- No direct industrial-scale synthesis of the pure (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile was found in the reviewed patents, but the intermediates and methods described provide a robust foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The difluorophenyl group can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.

Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the difluorophenyl group could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

To contextualize the uniqueness of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile, a comparative analysis with structurally and functionally related compounds is provided below.

Structural Analogues

| Compound Name | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| This compound | Propanenitrile backbone | Amino, 2,5-difluorophenyl, nitrile | Chiral center at C3 |

| 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (Patent Example) | Pyrazolo[1,5-a]pyrimidine scaffold | Pyrrolidine, pyrazole, difluorophenyl | Expanded heterocyclic system |

| (3S)-3-amino-3-(3,4-difluorophenyl)propanenitrile | Propanenitrile backbone | Amino, 3,4-difluorophenyl, nitrile | Altered fluorine substitution pattern |

Key Observations :

- In contrast, this compound lacks this complexity, suggesting it may serve as a synthetic building block.

- Substitution patterns (e.g., 2,5- vs. 3,4-difluorophenyl) influence electronic properties and steric interactions. The 2,5-difluoro configuration in the target compound may optimize π-π stacking or hydrogen bonding in receptor binding compared to isomers.

Research Findings

- Patent Insights: The cited patent demonstrates that compounds with 2,5-difluorophenyl groups exhibit nanomolar IC₅₀ values against TRK kinases (e.g., <10 nM for TRKA/B/C).

- Comparative Bioactivity : Analogues with bulkier substituents (e.g., pyrazolo-pyrimidine derivatives) show enhanced target engagement due to increased surface area for hydrophobic interactions. However, simpler structures like the target compound may offer advantages in synthetic accessibility and cost-effectiveness.

Biological Activity

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile is a chiral organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by an amino group and a difluorophenyl moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound through a review of recent studies, synthesis methods, and its interactions with biological targets.

The molecular formula of this compound is CHFN, with a molecular weight of approximately 182.17 g/mol. The presence of the difluorophenyl group enhances its electronic properties and reactivity, which may influence its biological interactions.

Biological Activity

Recent research has highlighted the compound's potential as an enzyme inhibitor and its interactions with various biological targets. The difluorophenyl group is believed to enhance binding affinity to specific receptors or enzymes, suggesting its utility in drug development.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in critical biological pathways, although the precise mechanisms remain to be fully elucidated.

- Receptor Interactions : The compound has shown promise in modulating receptor activity, which could lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Comparative Analysis

A comparative analysis of similar compounds reveals how variations in structure can affect biological activity. The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chiral center; difluorophenyl group | Different stereochemistry may affect biological activity |

| (3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrile | Chiral center; difluorophenyl group | Opposite stereochemistry; potential variations in activity |

| (3R)-3-Amino-3-phenylpropanenitrile | Lacks the difluorophenyl group | Different chemical properties and activities |

| (3R)-3-Amino-3-(2,4-difluorophenyl)propanenitrile | Similar structure but different fluorine substitution | Variations in reactivity and applications due to fluorine position |

Case Studies

- Cancer Therapy : Research indicates that compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on similar piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in tumor models compared to standard treatments like bleomycin .

- Metabolic Disorders : Investigations into the compound's effects on metabolic pathways have revealed its potential to influence insulin sensitivity and lipid metabolism through modulation of PPAR receptors .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies highlight the importance of green chemistry principles to minimize environmental impact while maximizing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.